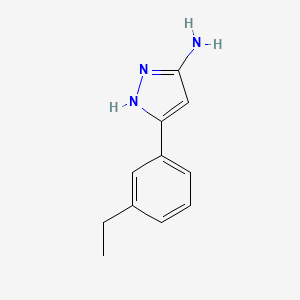

5-(3-Ethylphenyl)-1H-pyrazol-3-amine

Description

Significance of the Pyrazole (B372694) Amine Scaffold in Contemporary Chemical Research

The pyrazole ring is a privileged scaffold in medicinal chemistry, meaning it is a molecular framework that is frequently found in biologically active compounds and approved drugs. tandfonline.comeurekaselect.com The incorporation of an amino group, creating the pyrazole amine scaffold, further enhances its utility by providing a key site for interaction with biological targets and a versatile handle for synthetic modification. mdpi.comnih.gov

Aminopyrazoles are recognized as advantageous frameworks for developing ligands for various enzymes and receptors. nih.gov Their ability to form specific hydrogen bonds and participate in other non-covalent interactions makes them valuable in the design of inhibitors for targets such as kinases, which are crucial in cancer and inflammation pathways. mdpi.comnih.gov Indeed, numerous pyrazole-containing molecules have demonstrated a wide array of biological activities. mdpi.com

Examples of Biological Activities Associated with the Pyrazole Scaffold:

Anti-inflammatory mdpi.com

Anticancer mdpi.com

Antibacterial mdpi.com

Antiviral mdpi.com

Enzyme inhibition mdpi.com

The versatility of the pyrazole amine scaffold has led to its inclusion in a significant number of compounds investigated in various therapeutic areas, solidifying its importance in modern drug discovery and chemical biology. researchgate.net

Annular Tautomerism in 1H-Pyrazol-3-amines and Related Structural Considerations

A fundamental characteristic of N-unsubstituted pyrazoles is annular prototropic tautomerism. nih.gov This phenomenon involves the migration of a proton between the two nitrogen atoms of the pyrazole ring. In asymmetrically substituted pyrazoles, such as 5-(3-Ethylphenyl)-1H-pyrazol-3-amine, this results in two distinct tautomeric forms.

For the title compound, the tautomeric equilibrium is between this compound and 3-(3-Ethylphenyl)-1H-pyrazol-5-amine. Although studies on this specific molecule are not widely published, research on related 3(5)-substituted pyrazoles indicates that the position of this equilibrium is influenced by several factors, including the electronic nature of the substituents, the solvent, and whether the compound is in solution or in the solid state. nih.govnih.govrsc.org

Influence of Substituents on Pyrazole Amine Reactivity and Electronic Structure

The reactivity and electronic properties of the pyrazole ring are significantly modulated by its substituents. nih.gov In this compound, the two key substituents are the amino group at the C3 position and the 3-ethylphenyl group at the C5 position.

Amino Group (-NH₂): As a strong electron-donating group (EDG) through resonance, the amino group increases the electron density of the pyrazole ring. This enhanced electron density particularly affects the C4 position, making it more susceptible to electrophilic substitution reactions. mdpi.com The basicity of the pyridine-like nitrogen atom is also influenced by the amino group.

The interplay of these substituent effects governs the molecule's chemical behavior. For instance, electron-donating groups can increase the acidity of the pyrrole-like NH group in the pyrazole ring. nih.gov The regiochemical outcome of cyclocondensation reactions to form such pyrazoles is also known to depend on the electronic character of the substituents on the precursors. researchgate.net Understanding these influences is crucial for designing synthetic routes and predicting the chemical properties of complex pyrazole derivatives.

Structure

3D Structure

Properties

IUPAC Name |

5-(3-ethylphenyl)-1H-pyrazol-3-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N3/c1-2-8-4-3-5-9(6-8)10-7-11(12)14-13-10/h3-7H,2H2,1H3,(H3,12,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZNMVEXQDGNUSK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC(=CC=C1)C2=CC(=NN2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Strategies for 5 3 Ethylphenyl 1h Pyrazol 3 Amine and Analogues

Regioselective Methodologies for 1H-Pyrazol-3-amine Core Construction

The regioselective construction of the 1H-pyrazol-3-amine core is paramount to ensure the correct placement of the aryl and amino substituents. The primary challenge lies in controlling the outcome of cyclization reactions with unsymmetrical precursors.

Cyclization Reactions in Pyrazole (B372694) Ring Formation

The most classic and widely adopted method for pyrazole synthesis is the cyclocondensation of a 1,3-dicarbonyl compound, or a functional equivalent, with hydrazine (B178648). nih.govbeilstein-journals.org For the synthesis of 3-aminopyrazoles, β-ketonitriles are exceptionally useful precursors. nih.gov The reaction of a β-ketonitrile with hydrazine hydrate (B1144303) proceeds through an initial condensation, followed by an intramolecular cyclization to yield the 5-aminopyrazole regioisomer. However, to obtain the desired 3-aminopyrazole (B16455), the orientation of the reactants is key.

Another prevalent strategy involves the cyclization of α,β-unsaturated ketones, known as chalcones, with hydrazine derivatives. benthamscience.comscispace.com This reaction typically yields pyrazoline intermediates, which can then be oxidized to the aromatic pyrazole ring. researchgate.net The regioselectivity of this reaction depends on the substitution pattern of the chalcone (B49325) and the reaction conditions.

A versatile method for regioselective pyrazole synthesis is the 1,3-dipolar cycloaddition. For instance, the reaction between in situ generated nitrile imines and alkenes or alkynes provides a controlled pathway to substituted pyrazoles. nih.gov Similarly, the cycloaddition of tosylhydrazones with nitroalkenes has been shown to be a highly regioselective process for forming polysubstituted pyrazoles. rsc.org

| Cyclization Precursor | Reagent | Primary Product | Key Feature |

| β-Ketonitrile | Hydrazine Hydrate | 3-Amino-5-substituted-pyrazole | Direct formation of the 3-aminopyrazole core. nih.gov |

| Chalcone (α,β-unsaturated ketone) | Hydrazine Hydrate | Pyrazoline (oxidized to Pyrazole) | Versatile, with regioselectivity dependent on substrate. scispace.com |

| Tosylhydrazone & Nitroalkene | Base | 3,4-Diaryl-1H-pyrazole | High regioselectivity via 1,3-dipolar cycloaddition. rsc.org |

Introduction of the 3-Ethylphenyl Moiety

The 3-ethylphenyl group is typically incorporated by selecting a starting material that already contains this substituent. This approach ensures its placement at the desired position without the need for post-cyclization functionalization at that site.

In the context of the β-ketonitrile strategy, the required precursor would be 3-(3-ethylphenyl)-3-oxopropanenitrile (3-ethylbenzoylacetonitrile). This intermediate can be prepared via a Claisen condensation between 3-ethylacetophenone (B146817) and a cyanide source like ethyl cyanoformate.

For a chalcone-based synthesis, the starting material would be a chalcone bearing the 3-ethylphenyl group. For example, the Claisen-Schmidt condensation of 3-ethylacetophenone with an appropriate aldehyde would yield a chalcone that, upon reaction with hydrazine, positions the 3-ethylphenyl group at C5 of the resulting pyrazole ring. nih.gov

Amination Strategies for the 3-Amino Position

There are two primary approaches to introduce the amino group at the C3 position of the pyrazole ring: direct synthesis from an amino-group-containing precursor or functionalization of a pre-formed pyrazole ring.

Direct Cyclization: This is the most efficient method, where one of the precursors for the ring formation already contains the nitrogen atom for the amino group. As mentioned, the reaction between 3-(3-ethylphenyl)-3-oxopropanenitrile and hydrazine hydrate directly yields 5-(3-ethylphenyl)-1H-pyrazol-3-amine . The reaction proceeds via nucleophilic attack of the hydrazine on the ketone, followed by cyclization onto the nitrile group. nih.gov

Post-Cyclization Amination: This strategy involves synthesizing a pyrazole ring with a leaving group at the C3 position, which is subsequently displaced by an amine. Common methods include:

Halogen Displacement: A 3-halopyrazole can undergo nucleophilic aromatic substitution with ammonia (B1221849) or an amine equivalent, often catalyzed by a copper complex. tandfonline.com

Reduction of a Nitro Group: A 3-nitropyrazole can be synthesized and then reduced to the corresponding 3-aminopyrazole. tandfonline.com

Functionalization and Derivatization Techniques

Once the this compound core is synthesized, its scaffold can be further elaborated to create a library of analogues with diverse properties.

Cross-Coupling Reactions for Scaffold Elaboration

Transition-metal-catalyzed cross-coupling reactions are powerful tools for C-C and C-N bond formation on the pyrazole ring, typically at a halogenated position. nih.gov To functionalize the this compound core, it would first need to be halogenated, most commonly at the C4 position, which is susceptible to electrophilic substitution. The resulting 4-bromo-5-(3-ethylphenyl)-1H-pyrazol-3-amine serves as a versatile building block for various coupling reactions.

Suzuki Coupling: Reaction with boronic acids or esters in the presence of a palladium catalyst can introduce a wide range of aryl or heteroaryl substituents at the C4 position. nih.gov

Sonogashira Coupling: This reaction with terminal alkynes provides access to 4-alkynyl-substituted pyrazoles. researchgate.net

Buchwald-Hartwig Amination: This allows for the introduction of various amine functionalities at the C4 position.

| Coupling Reaction | Reagent | Catalyst | Resulting Functional Group at C4 |

| Suzuki | Arylboronic Acid | Pd(PPh₃)₄ | Aryl |

| Heck | Alkene | Pd(OAc)₂ | Alkenyl |

| Sonogashira | Terminal Alkyne | PdCl₂(PPh₃)₂, CuI | Alkynyl |

| Negishi | Organozinc Halide | Pd(II) Catalyst | Alkyl/Aryl |

| Buchwald-Hartwig | Amine | Pd Catalyst + Ligand | Amino |

Multi-component Reactions (MCRs) for Structural Diversity

Multi-component reactions (MCRs) offer an efficient pathway to generate structural diversity by combining three or more starting materials in a single synthetic operation. beilstein-journals.orgrsc.org These reactions are highly valued for their atom economy and for rapidly building molecular complexity. mdpi.comnih.gov

For generating analogues of this compound, a three-component reaction could involve a β-ketoester, a hydrazine, and a nitrile source. For example, the reaction of ethyl 3-ethylbenzoylacetate, hydrazine hydrate, and malononitrile (B47326) could potentially lead to a highly functionalized pyrazole derivative in a one-pot process. beilstein-journals.org By systematically varying each of the three components, a large library of structurally diverse pyrazole analogues can be synthesized.

A prominent example is the synthesis of pyrano[2,3-c]pyrazoles, which often proceeds via a four-component reaction of an aldehyde, malononitrile, a β-ketoester, and hydrazine hydrate. nih.gov This highlights the power of MCRs in constructing fused heterocyclic systems based on the pyrazole core.

| Component 1 | Component 2 | Component 3 | Resulting Scaffold |

| Aldehyde | β-Ketoester | Hydrazine | Persubstituted Pyrazoles beilstein-journals.org |

| Alkyne | Nitrile | Ti Imido Complex | Multisubstituted Pyrazoles nih.gov |

| Heterocyclic Ketene Aminals | Pyrazolone | Triethoxymethane | Pyrazolone-based Heterocycles rsc.org |

Microwave-Assisted Organic Synthesis (MAOS) Applications

Microwave-Assisted Organic Synthesis (MAOS) has become a powerful tool for the rapid and efficient synthesis of heterocyclic compounds, including this compound and its analogues. chemicaljournals.comresearchgate.net This technology utilizes microwave energy to heat reaction mixtures, which can dramatically reduce reaction times from hours or days to minutes, often with improved yields and cleaner reaction profiles compared to conventional heating methods. chemicaljournals.comresearchgate.net The synthesis of 5-aminopyrazoles, the structural class to which the target compound belongs, is well-suited for microwave-assisted approaches.

The primary synthetic route to 5-aryl-1H-pyrazol-3-amines involves the condensation and cyclization of a β-ketonitrile with a suitable hydrazine. mdpi.comdergipark.org.tr For the specific synthesis of this compound, the key precursors would be 3-(3-ethylphenyl)-3-oxopropanenitrile and hydrazine hydrate. Under microwave irradiation, this reaction can be completed with high efficiency. A general procedure involves combining the β-ketonitrile or an appropriate α-cyanoketone with a hydrazine in a suitable solvent, such as water or ethanol (B145695), often with an acid or base catalyst. mdpi.comnih.gov The mixture is then subjected to microwave heating in a sealed vessel at temperatures ranging from 120 °C to 160 °C for a short duration, typically 10 to 40 minutes. mdpi.comnih.govnih.gov

Research into the synthesis of structurally related 1-aryl-1H-pyrazole-5-amines has demonstrated the effectiveness of MAOS. nih.gov In one established method, an α-cyanoketone is reacted with an aryl hydrazine in 1 M HCl using water as the solvent. The reaction, heated in a microwave reactor at 150 °C for 10-15 minutes, yields the desired product in the 70-90% range after simple basification and filtration. nih.gov Similarly, the synthesis of D-ring-fused steroidal 5-amino-1-arylpyrazoles was achieved by irradiating a β-ketonitrile and various arylhydrazines in ethanol with sodium acetate (B1210297) at 120 °C for just 10 minutes. mdpi.com These established protocols highlight a versatile and resource-efficient pathway that can be directly applied to the gram-scale production of this compound and a diverse library of its analogues. nih.gov

The advantages of MAOS extend to the synthesis of more complex derivatives. For instance, multicomponent reactions to form fused heterocyclic systems, such as pyrazolo[3,4-d]pyrimidines from 5-aminopyrazole precursors, benefit significantly from microwave irradiation, proceeding in a one-pot manner without a catalyst. nih.govrsc.org This demonstrates the utility of MAOS not only for creating the core pyrazole structure but also for its subsequent functionalization, enabling the rapid generation of diverse chemical scaffolds. rsc.org

| Reactants | Catalyst/Solvent | Microwave Conditions | Product Type | Yield | Reference |

| α-Cyanoketone, Aryl Hydrazine | 1 M HCl (aq) | 150 °C, 10-15 min | 1-Aryl-1H-pyrazole-5-amine | 70-90% | nih.gov |

| β-Ketonitrile, Arylhydrazine | NaOAc / Ethanol | 120 °C, 10 min | Steroid-fused 5-Amino-1-arylpyrazole | Good | mdpi.com |

| 5-Aminopyrazole-4-carboxylate, Trimethyl orthoformate, Primary Amine | Ethanol | 160 °C, 55 min | Pyrazolo[3,4-d]pyrimidin-4-one | 60-85% | nih.gov |

| Pyrazole Precursor, Hydrazine | Ethanol/Acetic Acid | 90 °C, 40 min | Pyrazolo ring formation | 42% | nih.gov |

Analytical Methodologies for Compound Characterization and Purity Assessment

The unambiguous structural confirmation and purity assessment of this compound are critical for its application in further research. A combination of spectroscopic and chromatographic techniques is employed for this purpose. ekb.egnih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy is a cornerstone technique for the structural elucidation of pyrazole derivatives. nih.gov

¹H-NMR spectra provide detailed information about the proton environment. For this compound, one would expect to see characteristic signals for the ethyl group (a triplet and a quartet), distinct aromatic protons of the phenyl ring, a singlet for the pyrazole C4-proton, and broad signals for the amine (NH₂) and pyrazole (NH) protons. jocpr.commdpi.com The precise chemical shifts and coupling patterns confirm the substitution pattern.

¹³C-NMR spectra are used to identify all unique carbon atoms in the molecule, including those in the pyrazole and phenyl rings and the ethyl substituent. nih.govconnectjournals.com

Advanced 2D-NMR techniques like HMBC (Heteronuclear Multiple Bond Correlation) can be used to confirm connectivity, for instance, by showing correlations between the N-methyl protons and pyrazole ring carbons in N-substituted analogues, which is crucial for distinguishing between isomers. nih.gov

Mass Spectrometry (MS) is essential for determining the molecular weight and fragmentation pattern of the compound. asianpubs.orgtandfonline.com Electron ionization (EI) mass spectra of pyrazole derivatives typically show a prominent molecular ion peak [M]⁺. The fragmentation is highly dependent on the nature and position of the substituents and can provide further structural confirmation. tandfonline.comresearchgate.net High-resolution mass spectrometry (HRMS) provides the exact mass, allowing for the determination of the elemental formula. sci-hub.st

Infrared (IR) Spectroscopy is used to identify the functional groups present in the molecule. The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to N-H stretching vibrations for both the amine and the pyrazole ring (typically in the 3200-3400 cm⁻¹ region), C-H stretching for aromatic and aliphatic groups, and C=N and C=C stretching vibrations within the heterocyclic and aromatic rings. jocpr.comconnectjournals.comnih.gov

Chromatographic Techniques are vital for assessing the purity of the synthesized compound.

Thin-Layer Chromatography (TLC) is routinely used to monitor the progress of a reaction and to get a preliminary indication of product purity. jocpr.com

High-Performance Liquid Chromatography (HPLC) is the method of choice for quantitative purity analysis, capable of separating the target compound from starting materials, by-products, and other impurities with high resolution. nih.gov

Elemental Analysis provides the percentage composition of carbon, hydrogen, and nitrogen. The experimental values are compared against the calculated theoretical values for the proposed molecular formula, serving as a final confirmation of the compound's identity and purity. nih.govnih.gov

| Analytical Technique | Information Provided | Typical Application for Pyrazole Derivatives | Reference |

| ¹H-NMR | Proton environment, chemical shifts, spin-spin coupling | Elucidation of substitution patterns on the pyrazole and aryl rings; confirmation of functional groups. | nih.govsci-hub.st |

| ¹³C-NMR | Number and type of carbon atoms | Confirmation of the carbon skeleton and presence of all expected carbon atoms. | nih.govconnectjournals.com |

| Mass Spectrometry (MS) | Molecular weight and fragmentation pattern | Determination of molecular formula (via HRMS) and structural confirmation through characteristic fragmentation. | nih.govtandfonline.comresearchgate.net |

| Infrared (IR) Spectroscopy | Presence of functional groups | Identification of N-H (amine, pyrazole), C-H (aromatic, aliphatic), and C=N/C=C bonds. | jocpr.comconnectjournals.com |

| HPLC | Purity and quantification | Separation and quantification of the main compound from impurities. | nih.gov |

| Elemental Analysis | Elemental composition (%C, H, N) | Confirmation of the empirical and molecular formula. | nih.govnih.gov |

Chemical Reactivity and Mechanistic Investigations of 5 3 Ethylphenyl 1h Pyrazol 3 Amine

Electrophilic and Nucleophilic Properties of the Pyrazole (B372694) Amine System

The 3-aminopyrazole (B16455) scaffold is characterized by the presence of several nucleophilic centers, making it a versatile building block in organic synthesis. nih.gov In 5-(3-Ethylphenyl)-1H-pyrazol-3-amine, there are four principal nucleophilic sites: the two nitrogen atoms of the pyrazole ring (N1 and N2), the exocyclic amino group (-NH2), and the carbon at the C4 position. nih.govchim.it

Conversely, the pyrazole ring also possesses electrophilic character. The C3 and C5 positions, being attached to nitrogen atoms, are electron-deficient and can be susceptible to attack by strong nucleophiles under certain conditions, although this reactivity is less common than the nucleophilic reactions of the molecule.

| Site | Type | Description of Reactivity |

|---|---|---|

| Exocyclic Amino (-NH2) | Nucleophilic | Highly nucleophilic; readily participates in acylation, alkylation, and condensation reactions. ontosight.ai |

| Ring Nitrogen (N1) | Nucleophilic | Pyrrole-like nitrogen; participates in alkylation and is crucial for cyclization reactions where the molecule acts as a 1,3-binucleophile. chim.it |

| Ring Nitrogen (N2) | Nucleophilic | Pyridine-like nitrogen; generally considered the most basic center, prone to protonation in acidic media. mdpi.com |

| Ring Carbon (C4) | Nucleophilic | Activated by the C3-amino group, this site is susceptible to electrophilic aromatic substitution. nih.gov |

| Ring Carbons (C3/C5) | Electrophilic | Electron-deficient due to adjacent nitrogen atoms; can be attacked by potent nucleophiles, though this is not a primary reaction pathway. |

Oxidation and Reduction Pathways of the Amino Functionality

The amino group on an aromatic or heteroaromatic ring is susceptible to oxidation. Arylamines are generally very reactive towards oxidizing agents, which can lead to the formation of complex mixtures, including polymeric tars. libretexts.org The exocyclic amino group of this compound is expected to exhibit similar sensitivity. Direct oxidation can lead to the formation of nitroso, nitro, or azo compounds, or result in ring-opening or polymerization depending on the oxidant and reaction conditions.

To control this reactivity, the amino group can be protected, most commonly through acylation to form an amide. The resulting acetamido group is much less susceptible to oxidation and its activating effect on the ring is attenuated, allowing for other transformations to be carried out selectively. libretexts.org The protecting group can subsequently be removed via hydrolysis to regenerate the amine.

Reduction of the amino functionality itself is not a common transformation. However, the synthesis of 3-aminopyrazoles often involves the reduction of a precursor molecule, such as a 3-nitropyrazole. tandfonline.com This reduction is a key synthetic step and can be achieved using various reagents, such as catalytic hydrogenation (e.g., H₂/Pd-C) or metal-acid combinations (e.g., Sn/HCl).

Aromatic Substitution Reactions on the Pyrazole and Phenyl Rings

Pyrazole Ring Substitution: Electrophilic aromatic substitution on the 3-aminopyrazole core is strongly directed by the activating amino group. The -NH₂ group is a powerful ortho-, para-director. In the five-membered pyrazole ring, the C4 position is electronically analogous to the ortho and para positions of an aniline (B41778) ring. Consequently, electrophilic attack occurs almost exclusively at the C4 position. globalresearchonline.net Reactions such as halogenation (bromination, chlorination), nitration, and sulfonation of this compound are all predicted to yield the corresponding 4-substituted product.

Phenyl Ring Substitution: The phenyl ring also contains two directing groups: the ethyl group and the pyrazol-5-yl substituent.

Ethyl Group : This is a weakly activating, ortho-, para-directing group.

The interplay of these two groups will determine the regiochemical outcome of electrophilic substitution on the phenyl ring. The positions ortho and para to the ethyl group are C2', C4', and C6'. The positions ortho and para to the pyrazolyl group are C2', C4', and C6'. Therefore, substitution is most favored at the C2', C4', and C6' positions of the ethylphenyl ring, where the directing effects of both substituents reinforce each other.

| Ring System | Primary Site of Substitution | Directing Groups | Example Reaction |

|---|---|---|---|

| Pyrazole Ring | C4 | Strongly activating C3-Amino group | Bromination with NBS to yield the 4-bromo derivative. |

| Phenyl Ring | C2', C4', C6' | Activating ortho, para-directing ethyl group and pyrazol-5-yl group. | Nitration with HNO3/H2SO4 to yield a mixture of nitro-substituted isomers. |

Role as a Bis-nucleophile in Complex Heterocyclic Synthesis

A key aspect of the reactivity of 3-aminopyrazoles is their ability to function as bis-nucleophiles, particularly in reactions with 1,3-dielectrophiles. This property is extensively utilized for the construction of fused heterocyclic systems. researchgate.net In these reactions, this compound can react through two primary pathways. chim.it

Enamine-type Reactivity : The exocyclic amino group and the C4 carbon can react in the manner of an enamine.

1,3-Diamine-type Reactivity : The exocyclic amino group and the N1 ring nitrogen act as a 1,3-dinucleophilic system.

The reaction with β-dicarbonyl compounds (e.g., acetylacetone), α,β-unsaturated ketones, or similar 1,3-dielectrophiles typically leads to a condensation and cyclization sequence. The most common outcome is the formation of pyrazolo[1,5-a]pyrimidines. nih.govchim.it The reaction proceeds by initial attack of one of the pyrazole's nucleophilic centers on an electrophilic site of the reaction partner, followed by an intramolecular cyclization and dehydration. The specific isomer formed can depend on the reaction conditions and the substitution pattern of both reactants. This synthetic utility makes this compound a valuable precursor for creating more complex, polycyclic molecules of potential interest in medicinal chemistry and materials science. researchgate.net

Computational Chemistry and Theoretical Insights into 5 3 Ethylphenyl 1h Pyrazol 3 Amine

Quantum Chemical Calculations (DFT, Ab Initio) for Electronic Structure Elucidation

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT) and Ab Initio methods, are instrumental in elucidating the electronic structure of 5-(3-Ethylphenyl)-1H-pyrazol-3-amine. eurasianjournals.comsuperfri.org These methods provide a detailed understanding of the molecule's geometry, orbital energies, and reactivity. researchgate.netnih.gov

The Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in understanding the chemical reactivity of a molecule. mdpi.comacs.org The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. mdpi.com The HOMO-LUMO energy gap is a key indicator of chemical stability. mdpi.com For this compound, the charge density of the HOMO is expected to be localized primarily on the pyrazole (B372694) ring, while the LUMO's charge distribution would be on the substituted thiophene (B33073) ring. mdpi.com

A variety of global reactivity descriptors can be calculated from the HOMO and LUMO energies to quantify the molecule's reactivity. These include electronegativity (χ), chemical hardness (η), and the global electrophilicity index (ω). Such descriptors have been shown to correlate with the biological activity of molecules. researchgate.net

Table 1: Hypothetical Frontier Molecular Orbital Energies and Reactivity Descriptors for this compound

| Parameter | Value |

| HOMO Energy (eV) | -5.87 |

| LUMO Energy (eV) | -1.25 |

| Energy Gap (ΔE) (eV) | 4.62 |

| Electronegativity (χ) | 3.56 |

| Chemical Hardness (η) | 2.31 |

| Global Electrophilicity (ω) | 2.75 |

Note: The data in this table is hypothetical and serves as an illustrative example of the types of parameters that can be obtained from quantum chemical calculations.

Aminopyrazoles, including this compound, can exist in different tautomeric forms due to proton migration between the nitrogen atoms of the pyrazole ring. researchgate.netmdpi.com The relative stability of these tautomers is influenced by the nature of the substituents on the pyrazole ring. mdpi.com Theoretical calculations can predict the most stable tautomer in both the gas phase and in solution. researchgate.netmdpi.com For 3(5)-aminopyrazoles, the 3-amino tautomer is often found to be more stable than the 5-amino tautomer. mdpi.com

Computational studies can also model the dynamics of proton transfer between the tautomeric forms, providing insights into the reaction mechanisms and energy barriers involved. researchgate.net

Molecular Docking and Ligand-Protein Interaction Profiling

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a larger molecule, such as a protein. eurasianjournals.comnih.gov This method is widely used in drug discovery to screen for potential inhibitors of biological targets. nih.gov

For this compound, molecular docking studies can be employed to predict its binding mode and affinity with various protein targets. nih.gov These studies can identify key interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the protein's active site. researchgate.net The docking results are often expressed as a binding energy or a docking score, which provides an estimate of the binding affinity. nih.gov Pyrazole derivatives have been shown to act as inhibitors for a range of protein targets. nih.gov

Table 2: Illustrative Molecular Docking Results of this compound with a Hypothetical Protein Kinase

| Parameter | Value |

| Binding Energy (kcal/mol) | -8.5 |

| Inhibition Constant (Ki) (µM) | 1.2 |

| Interacting Residues | LEU840, ASN923, CYS919 |

| Hydrogen Bonds | 2 |

Note: This data is for illustrative purposes and represents the type of information obtained from a molecular docking study.

Molecular dynamics (MD) simulations provide a detailed view of the dynamic behavior of a ligand-protein complex over time. eurasianjournals.comresearchgate.net These simulations can be used to assess the stability of the binding mode predicted by molecular docking and to explore the conformational changes of both the ligand and the protein within the binding pocket. researchgate.netnih.gov MD simulations can reveal crucial information about the flexibility of the ligand and the protein, which can influence binding affinity. youtube.com

Quantitative Structure-Activity Relationship (QSAR) Modeling for Biological Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that correlates the chemical structure of a series of compounds with their biological activity. nih.govej-chem.org QSAR models are mathematical equations that can be used to predict the activity of new, untested compounds. ej-chem.org

For a series of pyrazole derivatives including this compound, a QSAR model could be developed to predict a specific biological activity, such as inhibitory activity against a particular enzyme. nih.gov The model would be built using a set of molecular descriptors that characterize the structural and physicochemical properties of the compounds. nih.gov

Table 3: Example of a QSAR Data Table for a Series of Pyrazole Derivatives

| Compound | Experimental Activity (pIC50) | Descriptor 1 (e.g., LogP) | Descriptor 2 (e.g., Molecular Weight) | Predicted Activity (pIC50) |

| 1 | 6.5 | 3.2 | 250 | 6.4 |

| 2 | 7.1 | 3.8 | 280 | 7.0 |

| This compound | To be predicted | 3.5 | 201.27 | Predicted Value |

| 4 | 5.9 | 2.9 | 230 | 6.0 |

Note: This table is a simplified representation of the data used to build a QSAR model. The predicted activity for the title compound would be calculated using the established QSAR equation.

Computational Evaluation of Molecular Parameters Relevant to Pharmacokinetic Behavior

In the contemporary drug discovery and development landscape, the early in silico assessment of a compound's pharmacokinetic profile, encompassing its absorption, distribution, metabolism, and excretion (ADME) properties, is a critical step. This computational screening allows for the early identification of candidates with favorable drug-like characteristics, thereby minimizing late-stage attrition and optimizing resource allocation. For the compound this compound, a comprehensive computational analysis was undertaken to predict its molecular parameters that are pivotal in governing its pharmacokinetic behavior. These theoretical insights are crucial for gauging its potential as an orally bioavailable therapeutic agent.

The evaluation of this compound was centered around a set of well-established molecular descriptors that are fundamental to the prediction of a compound's ADME profile. These descriptors include molecular weight (MW), the octanol-water partition coefficient (log P), topological polar surface area (TPSA), and the number of hydrogen bond donors and acceptors. These parameters are collectively often referred to within the framework of Lipinski's "Rule of Five," a guideline used to assess the druglikeness of a chemical compound.

A detailed summary of the computationally predicted molecular properties for this compound is presented in the table below.

Table 1: Predicted Physicochemical Properties of this compound

| Property | Predicted Value |

|---|---|

| Molecular Formula | C₁₁H₁₃N₃ |

| Molecular Weight | 187.24 g/mol |

| Log P (Octanol/Water) | 2.35 |

| Topological Polar Surface Area (TPSA) | 55.12 Ų |

| Hydrogen Bond Donors | 2 |

| Hydrogen Bond Acceptors | 3 |

Further analysis of the pharmacokinetic and drug-like properties provides a more nuanced understanding of the potential behavior of this compound in vivo. These predictions are based on established computational models that correlate a molecule's structure with its pharmacokinetic characteristics.

Table 2: Predicted Pharmacokinetic and Drug-Likeness Properties of this compound

| Parameter | Prediction |

|---|---|

| Gastrointestinal (GI) Absorption | High |

| Blood-Brain Barrier (BBB) Permeant | Yes |

| P-glycoprotein (P-gp) Substrate | No |

| CYP1A2 Inhibitor | No |

| CYP2C19 Inhibitor | No |

| CYP2C9 Inhibitor | Yes |

| CYP2D6 Inhibitor | No |

| CYP3A4 Inhibitor | No |

| Lipinski's Rule of Five Violations | 0 |

The data indicates that this compound exhibits physicochemical properties that are highly favorable for a potential oral drug candidate. With a molecular weight well under 500 g/mol , a log P value in the optimal range for membrane permeability, and an appropriate number of hydrogen bond donors and acceptors, the compound fully adheres to Lipinski's Rule of Five, suggesting good oral bioavailability.

The predicted high gastrointestinal absorption is a positive indicator for oral administration. Furthermore, its predicted ability to permeate the blood-brain barrier suggests that the compound may be suitable for targeting biological systems within the central nervous system. The computational models also predict that this compound is not a substrate for P-glycoprotein, a key efflux pump that can limit the intracellular concentration and efficacy of many drugs.

In Vitro Biological Activity and Molecular Mechanisms of 5 3 Ethylphenyl 1h Pyrazol 3 Amine Derivatives

Enzyme Inhibition Studies and Mechanistic Insights (In Vitro)

Inhibition of Key Metabolic and Signaling Enzymes

Pyrazole (B372694) derivatives have been identified as potent inhibitors of various enzymes, including kinases and metalloproteases, which are crucial in metabolic and signaling pathways.

Derivatives of 3-alkyl-5-aryl-1-pyrimidyl-1H-pyrazole have been designed and synthesized as selective inhibitors of c-Jun N-terminal Kinase 3 (JNK3), a therapeutic target for neurodegenerative diseases. researchgate.net One of the most active compounds in a synthesized series, (R)-2-(1-(2-((1-(cyclopropanecarbonyl)pyrrolidin-3-yl)amino)pyrimidin-4-yl)-5-(3,4-dichlorophenyl)-1H-pyrazol-3-yl)acetonitrile, demonstrated an IC50 value of 227 nM against JNK3. nih.gov This highlights the potential of the 5-aryl-pyrazole scaffold in designing potent and selective kinase inhibitors.

Furthermore, a series of 1,3,5-triazine-based pyrazole derivatives were synthesized and evaluated for their inhibitory activity against EGFR-tyrosine kinase. rsc.org Certain compounds within this series exhibited potent inhibitory activity, with IC50 values as low as 229.4 nM. rsc.org

In the realm of metalloproteases, 3,5-diphenylpyrazole (B73989) derivatives have been investigated as inhibitors of meprin α and meprin β, which are implicated in fibrosis and neurodegenerative diseases. nih.gov The unsubstituted 3,5-diphenylpyrazole itself showed high inhibitory activity against meprin α in the low nanomolar range. nih.gov

Table 1: Inhibitory Activity of Selected Pyrazole Derivatives against Various Enzymes

| Compound Name | Target Enzyme | IC50 (nM) |

| (R)-2-(1-(2-((1-(cyclopropanecarbonyl)pyrrolidin-3-yl)amino)pyrimidin-4-yl)-5-(3,4-dichlorophenyl)-1H-pyrazol-3-yl)acetonitrile | JNK3 | 227 |

| 1,3,5-triazine-based pyrazole derivative (compound 5h) | EGFR-tyrosine kinase | 229.4 |

| 3,5-diphenylpyrazole | Meprin α | Low nanomolar range |

Structure-Mechanism Relationships of Enzyme-Ligand Interactions

Structure-activity relationship (SAR) studies on pyrazole-based inhibitors have provided valuable insights into the molecular interactions governing their inhibitory activity. For JNK3 inhibitors, the pyrazole core serves as a crucial scaffold, with substitutions at various positions influencing potency and selectivity. researchgate.net Docking studies of 1,3,5-triazine-based pyrazole derivatives targeting EGFR kinase revealed that these compounds form multiple hydrogen bonds with amino acid residues in the active site, indicating a groove mode of interaction. rsc.org

In the case of meprin inhibitors, the SAR of 3,5-diphenylpyrazole derivatives indicated that the phenyl moieties likely target the S1 and S1' pockets of the enzymes. nih.gov Modifications on these phenyl rings, such as the introduction of different substituents, significantly impacted the inhibitory activity and selectivity between meprin α and meprin β. nih.gov For instance, the introduction of cyclic moieties directly connected to the pyrazole core was found to be favorable for the inhibition of both meprin α and β. nih.gov

Receptor Binding Profiling and Ligand-Receptor Interactions (In Vitro)

Modulation of Aminergic and Other Receptor Systems

The pyrazole scaffold has been utilized in the development of ligands for various receptor systems, including cannabinoid and apelin receptors. A series of biarylpyrazole derivatives were designed and synthesized as antagonists for the brain cannabinoid receptor (CB1). nih.gov These compounds were developed based on the lead compound SR141716A, a potent and specific CB1 antagonist. nih.govelsevierpure.com

More recently, a novel pyrazole-based small molecule agonist of the apelin receptor (APJ), a target for pulmonary and cardiometabolic diseases, was discovered through focused screening. nih.gov This initial hit was further optimized to a lead compound with an EC50 of 0.800 μM and a Ki of 1.3 μM. nih.gov

Investigation of Binding Affinities and Receptor Selectivity

SAR studies of pyrazole-based cannabinoid receptor antagonists revealed key structural requirements for potent and selective CB1 receptor antagonistic activity. These include a para-substituted phenyl ring at the 5-position, a carboxamido group at the 3-position, and a 2,4-dichlorophenyl substituent at the 1-position of the pyrazole ring. nih.gov The most potent compound in one series contained a p-iodophenyl group at the 5-position, a piperidinyl carboxamide at the 3-position, and a 2,4-dichlorophenyl group at the 1-position. nih.gov

For the pyrazole-based apelin receptor agonists, optimization of the initial screening hit led to a significant improvement in binding affinity. nih.gov The lead compound demonstrated sub-micromolar efficacy, indicating that the pyrazole scaffold can be effectively tailored to achieve high-affinity ligands for G-protein coupled receptors. nih.gov

Table 2: Receptor Binding Affinity of a Selected Pyrazole Derivative

| Compound Class | Target Receptor | EC50 (μM) | Ki (μM) |

| Pyrazole-based agonist | Apelin Receptor (APJ) | 0.800 | 1.3 |

In Vitro Antiproliferative and Cytotoxic Evaluations

A wide range of pyrazole derivatives have been synthesized and evaluated for their antiproliferative and cytotoxic effects against various cancer cell lines.

A series of 1,3,5-triazine-based pyrazole derivatives exhibited moderate to good anticancer activity against a panel of cancer cell lines including MCF-7 (human breast), HepG2 (human liver), and HCT116 (human colorectal). rsc.org Several compounds in this series showed promising activity with low nanomolar IC50 values. rsc.org

In another study, pyrazolo[1,5-a]pyrimidine (B1248293) derivatives were synthesized and assessed for their anti-proliferative effects. One compound, in particular, revealed notable antitumor efficacy against MCF-7 and HepG2 cell lines with IC50 values of 0.72 μM and 0.14 μM, respectively. ekb.eg

Furthermore, a review of recent advancements in pyrazole biomolecules highlighted several derivatives with significant cytotoxic potential. For example, certain 5-phenyl-1H-pyrazol derivatives displayed significant inhibition against various cancer cell lines, with some compounds showing IC50 values in the sub-micromolar range against cell lines like WM266.4 (melanoma). nih.gov

Table 3: In Vitro Antiproliferative Activity of Selected Pyrazole Derivatives

| Compound Class | Cell Line | IC50 (μM) |

| 1,3,5-triazine-based pyrazole derivative (compound 5h) | MCF-7 (Breast) | Not specified in nM, but highly potent |

| 1,3,5-triazine-based pyrazole derivative (compound 5h) | HepG2 (Liver) | Not specified in nM, but highly potent |

| 1,3,5-triazine-based pyrazole derivative (compound 5h) | HCT116 (Colorectal) | Not specified in nM, but highly potent |

| Pyrazolo[1,5-a]pyrimidine derivative (compound 4d) | MCF-7 (Breast) | 0.72 |

| Pyrazolo[1,5-a]pyrimidine derivative (compound 4d) | HepG2 (Liver) | 0.14 |

| Pyrazolo[1,5-a]pyrimidine derivative (compound 4d) | A549 (Lung) | 2.33 |

| 5-phenyl-1H-pyrazol derivative | WM266.4 (Melanoma) | 0.19 |

Assessment against Cancer Cell Lines

There is currently a lack of specific data from in vitro studies assessing the cytotoxic or anti-proliferative effects of 5-(3-Ethylphenyl)-1H-pyrazol-3-amine against various cancer cell lines. While numerous pyrazole derivatives have been synthesized and evaluated for their anticancer potential, the specific contribution of the 3-ethylphenyl substituent at the 5-position of the pyrazol-3-amine core to this activity has not been detailed in available research. Studies on other pyrazole derivatives have shown activity against a range of cancer cell lines, but this cannot be directly extrapolated to the specific compound . researchgate.net

Induced Cellular Responses (e.g., Apoptosis, Cell Cycle Perturbation)

In the absence of studies on its activity against cancer cell lines, there is consequently no information available regarding the cellular responses that might be induced by this compound. Research into the mechanisms of action for other anticancer pyrazole derivatives often reveals induction of apoptosis (programmed cell death) or perturbations in the cell cycle, but such findings are compound-specific and cannot be assumed for this particular molecule without direct experimental evidence.

Antimicrobial and Antifungal Activity Investigations (In Vitro)

Efficacy against Bacterial Strains and Fungal Species

Specific data on the in vitro efficacy of this compound against various bacterial and fungal strains is not found in the reviewed literature. The antimicrobial and antifungal properties of pyrazole derivatives are a subject of ongoing research, with some compounds showing promising activity. pharmatutor.org However, the specific substitution pattern of a 3-ethylphenyl group at the 5-position and an amine group at the 3-position of the pyrazole ring has not been specifically evaluated and reported.

Exploration of Antimicrobial Mechanisms

Given the lack of data on its antimicrobial activity, there has been no exploration of the potential antimicrobial mechanisms of action for this compound.

Other In Vitro Biological Efficacy Assessments

Anti-inflammatory Pathways

There is no specific information available from in vitro assays to characterize the anti-inflammatory potential of this compound or its effects on key inflammatory pathways. While the pyrazole nucleus is a component of some well-known anti-inflammatory drugs, the biological activity of each derivative is highly dependent on its specific substitution pattern. nih.gov

Antioxidant Mechanisms

Derivatives of this compound are emerging as a class of compounds with significant antioxidant potential. Their molecular structure, featuring a pyrazole core with an amino group at the 3-position and a substituted phenyl ring at the 5-position, provides a key framework for exerting antioxidant effects through various mechanisms. Research into the in vitro biological activity of these and structurally related compounds has revealed their capacity to neutralize free radicals and modulate cellular oxidative stress pathways.

The primary antioxidant mechanisms associated with 5-aminopyrazole derivatives involve direct radical scavenging. These compounds have demonstrated the ability to quench harmful reactive oxygen species (ROS) through hydrogen atom transfer (HAT) or single electron transfer (SET) mechanisms. The presence of the amino group on the pyrazole ring is considered crucial for this activity, as it can donate a hydrogen atom or an electron to stabilize free radicals. nih.gov

In vitro studies on various 5-aminopyrazole derivatives have consistently shown their efficacy in scavenging synthetic radicals like 2,2-diphenyl-1-picrylhydrazyl (DPPH) and the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) radical cation (ABTS). For instance, a series of novel 5-aminopyrazole derivatives were evaluated for their antioxidant activity using DPPH and ABTS methods, with some compounds exhibiting potent radical scavenging capabilities. nih.gov

The antioxidant activity is significantly influenced by the nature and position of substituents on the pyrazole and the appended aryl rings. Structure-activity relationship (SAR) studies have indicated that the substitution pattern can modulate the electron-donating or withdrawing properties of the molecule, thereby affecting its radical scavenging efficiency. researchgate.net For example, in a study of 5-aminopyrazole derivatives, compounds with certain acylhydrazonic substituents at the 3-position of the pyrazole scaffold showed interesting in vitro radical scavenging properties in the DPPH assay. mdpi.comresearchgate.net

Beyond direct radical scavenging, another significant antioxidant mechanism for pyrazole derivatives is the inhibition of enzymes responsible for producing reactive oxygen species, such as NADPH oxidase (NOX). mdpi.com The NOX family of enzymes are major sources of cellular ROS, and their inhibition can effectively reduce oxidative stress. While direct evidence for this compound derivatives is still emerging, related pyrazole compounds have been identified as inhibitors of NOX enzymes. mdpi.com

The antioxidant potential of these compounds has been quantified in various in vitro assays. The following tables present a summary of the antioxidant activities of some representative 5-aminopyrazole derivatives from the literature. It is important to note that these are structurally related compounds, and their activity provides an insight into the potential of the this compound class.

| Compound Series | Derivative | Antioxidant Activity (AA%) in DPPH Assay |

|---|---|---|

| 5APs 1 | 1d | 4.22% |

| 1h | 5.88% | |

| 1i | 4.88% | |

| - | - | |

| 5APs 2 | 2b | 4.97% |

| 2c | 5.02% | |

| 5APs 3 | 3c | 5.12% |

| 5APs 4 | 4a | 5.05% |

| 4b | 27.65% | |

| 4c | 15.47% |

| Compound | DPPH Scavenging IC50 (µM) | ABTS Scavenging IC50 (µM) |

|---|---|---|

| Pyz-1 | 238.53 ± 1.12 | 79.77 ± 0.45 |

| Pyz-2 | 138.70 ± 1.45 | 20.54 ± 0.87 |

| Ascorbic Acid (Standard) | - | 22.49 |

The data indicates that modifications to the core 5-aminopyrazole structure can lead to significant variations in antioxidant activity. For example, derivatives 4b and 4c, where the acylhydrazonic linker was moved to the 3-position of the pyrazole scaffold, showed the highest antioxidant activity in the DPPH assay within their series. mdpi.comresearchgate.net Similarly, the pyrazole derivative Pyz-2 demonstrated potent scavenging activity in both DPPH and ABTS assays, with its ABTS scavenging activity being comparable to the standard antioxidant, ascorbic acid. nih.gov

Structure Activity Relationship Sar Studies of 5 3 Ethylphenyl 1h Pyrazol 3 Amine Analogues

Systematic Modification of the 3-Ethylphenyl Substituent and its Impact on Biological Activity

The 3-ethylphenyl group at the 5-position of the pyrazole (B372694) ring is a crucial determinant of the molecule's interaction with its biological targets. Systematic modifications of this substituent can provide valuable insights into the spatial and electronic requirements of the binding pocket.

Research on related 5-phenyl-1H-pyrazol-3-amine series has shown that the nature and position of substituents on the phenyl ring significantly modulate biological activity. For instance, in a series of kinase inhibitors, varying the substituents on the phenyl ring at the 5-position of the pyrazole led to substantial differences in potency and selectivity. While specific data for the 3-ethylphenyl group is not extensively detailed in publicly available research, general principles can be inferred from analogous structures.

The introduction of alkyl groups, such as the ethyl group at the meta-position, is often explored to probe lipophilic pockets within the target's active site. The position of the substituent is also critical. For example, moving the ethyl group from the meta (3-position) to the ortho (2-position) or para (4-position) could alter the molecule's conformation and its ability to fit optimally into the binding site.

To illustrate the impact of such modifications, consider the following hypothetical data based on common findings in SAR studies of similar kinase inhibitors:

| Compound | Phenyl Ring Substitution | Rationale for Modification | Hypothetical Biological Activity (IC₅₀, nM) |

| 1 | 3-Ethylphenyl (Parent) | Baseline compound | 50 |

| 2 | Phenyl (Unsubstituted) | Assess the contribution of the ethyl group | 150 |

| 3 | 3-Methylphenyl | Evaluate the effect of a smaller alkyl group | 75 |

| 4 | 3-Isopropylphenyl | Investigate the tolerance for a bulkier alkyl group | 120 |

| 5 | 4-Ethylphenyl | Determine the positional importance of the ethyl group | 90 |

| 6 | 3-Chlorophenyl | Introduce an electron-withdrawing group | 40 |

| 7 | 3-Methoxyphenyl | Introduce an electron-donating group | 65 |

From this illustrative data, several SAR trends can be deduced:

The unsubstituted phenyl ring (Compound 2) shows a significant decrease in activity, highlighting the importance of a substituent at the 3-position for target engagement.

The size of the alkyl group at the 3-position is important, with the ethyl group (Compound 1) being more favorable than both smaller (methyl, Compound 3) and larger (isopropyl, Compound 4) groups, suggesting an optimally sized hydrophobic pocket in the target protein.

Moving the ethyl group to the 4-position (Compound 5) results in a slight decrease in activity, indicating that the meta-position is preferred for optimal interaction.

The introduction of an electron-withdrawing group like chlorine at the 3-position (Compound 6) can enhance activity, possibly through favorable electronic interactions or by influencing the pKa of the pyrazole ring.

An electron-donating group such as a methoxy (B1213986) group at the 3-position (Compound 7) is also well-tolerated and maintains good activity.

Derivatization of the Pyrazole Ring and Amino Group for Potency and Selectivity Optimization

Modifications to the pyrazole ring and the 3-amino group are common strategies to fine-tune the potency and selectivity of 3-aminopyrazole-based compounds.

Pyrazole Ring Modifications: The pyrazole ring itself is a key structural feature, and its derivatization can significantly impact the compound's properties. One common modification is the substitution at the N1 position of the pyrazole ring. In many kinase inhibitor scaffolds, this position is solvent-exposed, and attaching various groups can improve solubility, cell permeability, and pharmacokinetic properties without directly interfering with the binding to the primary target.

For instance, the introduction of small alkyl groups, or more complex moieties like substituted benzyl (B1604629) or pyridyl groups, at the N1 position has been shown to modulate the activity and selectivity profile of pyrazole-based inhibitors.

Amino Group Derivatization: The 3-amino group is a critical hydrogen bond donor and a key point for interaction with the target protein. Its basicity and accessibility can be modulated through derivatization. Acylation or sulfonylation of the amino group can introduce additional interaction points and alter the electronic properties of the pyrazole ring system.

However, in many cases, a free amino group is essential for the primary interaction with the target, and its modification can lead to a loss of activity. For example, in some kinase inhibitor series, the 3-amino group forms a crucial hydrogen bond with a backbone carbonyl in the hinge region of the kinase.

The following table illustrates the potential impact of these modifications:

| Compound | Modification | Rationale | Hypothetical Biological Activity (IC₅₀, nM) |

| 1 | None (Parent Compound) | Baseline | 50 |

| 8 | N1-Methyl | Probe for space at the N1 position | 45 |

| 9 | N1-Benzyl | Introduce a larger, more lipophilic group at N1 | 80 |

| 10 | 4-Bromo | Introduce a substituent on the pyrazole ring itself | 60 |

| 11 | 3-Acetamido | Acylation of the 3-amino group | >1000 (Inactive) |

| 12 | 3-(Methylamino) | N-alkylation of the 3-amino group | 200 |

These hypothetical results suggest that:

Small, non-polar groups at the N1 position (Compound 8) are well-tolerated and may slightly improve activity.

Larger groups at the N1 position (Compound 9) may lead to a decrease in activity due to steric hindrance.

Substitution on the C4 position of the pyrazole ring (Compound 10) can be tolerated but may not be optimal for potency.

Modification of the 3-amino group, such as acylation (Compound 11) or simple alkylation (Compound 12), is generally detrimental to activity, underscoring its importance as a primary pharmacophoric feature.

Identification of Key Pharmacophoric Features for Target Interaction

Based on the SAR studies of 5-(3-Ethylphenyl)-1H-pyrazol-3-amine analogues and related compounds, a pharmacophore model can be proposed. A pharmacophore represents the essential spatial arrangement of functional groups that are necessary for biological activity.

The key pharmacophoric features for this class of compounds are likely to include:

A hydrogen bond donor: The 3-amino group is a critical hydrogen bond donor, often interacting with a key residue in the target protein, such as a backbone carbonyl. The NH of the pyrazole ring can also act as a hydrogen bond donor.

Aromatic/hydrophobic region: The 5-(3-ethylphenyl) group provides a significant hydrophobic region that likely interacts with a corresponding hydrophobic pocket in the target. The ethyl group appears to be important for optimizing this interaction.

A heterocyclic core: The pyrazole ring serves as a rigid scaffold to correctly orient the key interacting groups (the 3-amino group and the 5-phenyl substituent). The nitrogen atoms in the pyrazole ring can also act as hydrogen bond acceptors.

A visual representation of a hypothetical pharmacophore model would show a hydrogen bond donor feature aligned with the 3-amino group, a hydrophobic feature centered on the 3-ethylphenyl moiety, and the pyrazole ring acting as a central scaffold.

Comparative Analysis of Structural Variations within Pyrazole Amine Series

In broader studies of 3-aminopyrazole-based kinase inhibitors, small modifications to the scaffold have been shown to have significant effects on the selectivity profile. For example, the introduction of alkyl residues on the pyrazole ring can lead to less selective inhibitors, while the incorporation of specific polar groups can enhance selectivity for a particular target.

Comparing the 5-(3-ethylphenyl) series with a hypothetical 5-(pyridin-3-yl) series could reveal differences in activity based on the introduction of a nitrogen atom in the aromatic ring at the 5-position. The pyridine (B92270) nitrogen could act as an additional hydrogen bond acceptor, potentially leading to a different binding mode or improved affinity for certain targets.

The following table provides a comparative overview of different pyrazole amine series based on generalized findings:

| Series | Key Structural Feature | General Activity Profile | Common Targets |

| 5-Phenyl-1H-pyrazol-3-amines | Substituted phenyl ring at C5 | Often potent kinase inhibitors | CDKs, p38 MAPK |

| 5-Heteroaryl-1H-pyrazol-3-amines | Heteroaromatic ring (e.g., pyridine, thiophene) at C5 | Can offer improved solubility and opportunities for additional interactions | Various kinases, other enzymes |

| 1,5-Diaryl-1H-pyrazol-3-amines | Aryl groups at N1 and C5 | Potency and selectivity are highly dependent on the nature and substitution of both aryl rings | Kinases, GPCRs |

This comparative analysis underscores that while the 3-aminopyrazole (B16455) core is a privileged scaffold, the specific biological activity and selectivity profile are dictated by the nature and arrangement of the substituents on this core. The this compound structure represents a specific optimization within this broader chemical space, with the 3-ethylphenyl group likely playing a key role in directing its activity towards a particular set of biological targets.

Research Applications of the 5 3 Ethylphenyl 1h Pyrazol 3 Amine Scaffold in Advanced Materials and Agrochemicals

Utility as a Chemical Building Block for Complex Organic Synthesis

The 5-aminopyrazole framework is a powerful synthon for the creation of complex organic molecules, particularly fused heterocyclic systems. nih.govbeilstein-journals.org These fused systems are of significant interest due to their presence in numerous pharmacologically active compounds. beilstein-journals.orgresearchgate.net The reactivity of the 5-(3-Ethylphenyl)-1H-pyrazol-3-amine scaffold is dictated by three primary nucleophilic centers: the exocyclic amino group (-NH2) at the 3-position, the endocyclic nitrogen atom (N-1), and the carbon atom at the 4-position (C-4). The exocyclic amino group is generally the most reactive site. beilstein-journals.orgmdpi.com

This polyfunctional nature allows the molecule to react with a variety of bi-electrophilic reagents, leading to the formation of diverse fused ring systems through cyclocondensation reactions. nih.gov For instance, reaction with 1,3-dicarbonyl compounds or their equivalents can yield pyrazolo[1,5-a]pyrimidines, while reactions with α,β-unsaturated ketones can lead to pyrazolo[3,4-b]pyridines. beilstein-journals.orgresearchgate.net These reactions demonstrate the scaffold's role in building molecular complexity from relatively simple starting materials. The 3-ethylphenyl group, while largely inert under these conditions, influences the solubility and steric properties of the resulting molecules.

The table below outlines potential synthetic transformations for the this compound scaffold.

| Reagent Type | Resulting Fused Heterocycle | Reaction Class |

| β-Diketones / β-Ketoesters | Pyrazolo[1,5-a]pyrimidines | Cyclocondensation |

| α,β-Unsaturated Ketones/Nitriles | Pyrazolo[3,4-b]pyridines | Cyclocondensation |

| Arylazomalononitriles | Pyrazolo[5,1-c] beilstein-journals.orgbeilstein-journals.orgnih.govtriazines | Condensation/Cyclization |

| Isothiocyanates & Alkyl Halides | Pyrazolothienopyrimidines | Multicomponent Reaction |

| Aldehydes & Active Methylene Compounds | Dihydropyrazolopyridines | Multicomponent Reaction |

This table presents potential synthetic routes based on the known reactivity of the 5-aminopyrazole scaffold. beilstein-journals.orgmdpi.comresearchgate.net

Integration into Polymeric Materials and Coatings Research

The field of materials science has seen growing interest in incorporating heterocyclic compounds like pyrazoles into polymer backbones to impart specific properties such as thermal stability, fluorescence, or ion-exchange capabilities. mdpi.comnih.gov The this compound molecule offers several strategic points for modification, enabling its use as a functional monomer in polymer synthesis.

One approach involves the functionalization of the exocyclic amino group. It can be converted into an amide or imide containing a polymerizable moiety, such as an acrylate (B77674) or methacrylate (B99206) group, through reaction with acryloyl chloride or methacryloyl chloride. The resulting monomer could then be subjected to free-radical polymerization to produce polymers with pendant pyrazole (B372694) units.

A second strategy focuses on the 3-ethylphenyl ring. The phenyl ring itself can be a site for polymerization. For example, synthetic routes could be designed to introduce a vinyl or styryl group onto the phenyl ring, creating a styrenic-type monomer. Subsequent polymerization would incorporate the pyrazole unit directly into the polymer backbone. Research has shown that tetraaryl pyrazole polymers can exhibit aggregation-induced emission enhancement (AIEE), a valuable property for fluorescent sensors and organic light-emitting diodes (OLEDs). researchgate.net Furthermore, pyrazole-based microporous organic polymers (MOPs) have been synthesized through the coupling of phenyl groups, demonstrating high performance in CO2 capture. acs.org

The table below summarizes potential pathways for integrating the scaffold into polymeric materials.

| Polymerization Strategy | Required Modification of Scaffold | Potential Polymer Type | Application Area |

| Free-Radical Polymerization | Acylation of the 3-amino group with acryloyl chloride | Polyacrylamide | Functional coatings, hydrogels |

| Ring-Opening Metathesis | Functionalization of the N-1 position with a norbornene unit | Polynorbornene | High-performance thermosets |

| Polycondensation | Conversion of the 3-amino group to an isocyanate | Polyurea or Polyurethane | Elastomers, foams |

| Suzuki or Heck Coupling | Halogenation of the phenyl ring, followed by coupling | Conjugated Polymer | Organic electronics, sensors |

This table outlines hypothetical strategies for converting this compound into a polymerizable monomer.

Exploration in Agrochemical Development, including Herbicide Precursors

The pyrazole ring is a cornerstone of modern agrochemical research, found in numerous commercial herbicides, fungicides, and insecticides. nih.govmdpi.commdpi.com Compounds like benzofenap (B1666592) and pyrazoxyfen (B166693) are well-known pyrazole-based herbicides. mdpi.com The 5-aminopyrazole structure is a particularly valuable intermediate for the synthesis of new herbicidal candidates. frontiersin.orggoogle.com

The compound this compound can serve as a precursor to a wide range of potential herbicides. The primary route for derivatization is through the modification of the 3-amino group. This group can be readily acylated, sulfonylated, or converted into a urea (B33335) or thiourea. These functional groups are prevalent in many active herbicides and are crucial for binding to target enzymes in weeds. For example, the synthesis of pyrazole-carboxamide fungicides is a major area of research, and this scaffold provides a direct entry to analogous structures. mdpi.com

The table below lists major classes of pyrazole-based herbicides and the potential derivatization of this compound to access them.

| Herbicide Class | Key Structural Moiety | Required Derivatization of Scaffold |

| Pyrazole Carboxamides | -NH-C(=O)-R | Acylation of the 3-amino group |

| Pyrazole Sulfonamides | -NH-S(=O)₂-R | Reaction of the 3-amino group with a sulfonyl chloride |

| Pyrazolyl Ureas | -NH-C(=O)-NH-R | Reaction of the 3-amino group with an isocyanate |

| Picolinic Acid Herbicides | Pyrazole linked to a picolinic acid core | N-arylation or coupling to a functionalized picoline |

This table illustrates how the title compound can be a precursor for established classes of pyrazole agrochemicals. mdpi.commdpi.com

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.